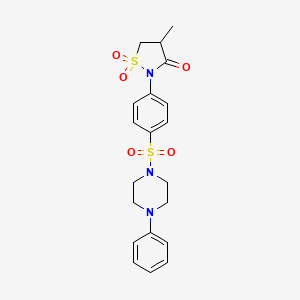

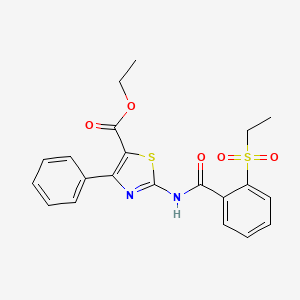

4-Methyl-2-(4-((4-phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-Methyl-2-(4-((4-phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a derivative of isothiazolone, which is a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities of similar compounds that it may possess interesting chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related isothiazolone derivatives typically involves a multi-step process. For instance, the formation of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide is described as a two-stage process starting from phenylmethanesulfamide and dimethyl oxalate in the presence of bases. Initially, a linear methyl N-(benzylsulfonyl)oxamate is formed, which then undergoes cyclization to yield the heterocycle . This suggests that the synthesis of the compound might also involve the formation of a stable intermediate followed by cyclization.

Molecular Structure Analysis

The molecular structure of isothiazolone derivatives is characterized by the presence of isothiazolone rings, which can engage in various intermolecular interactions. For example, the crystal and molecular structures of analgesic isothiazolopyridines show that molecular packing is influenced by hydrogen bonds and π-π interactions . These interactions are crucial for the stability and properties of the crystals. The molecular structure of 4-Methyl-2-(4-((4-phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide would likely exhibit similar interactions, contributing to its chemical behavior.

Chemical Reactions Analysis

Isothiazolone derivatives can participate in various chemical reactions due to their reactive centers. The presence of a sulfonyl group and a piperazine ring in the compound suggests potential for nucleophilic substitution reactions and interactions with biological targets. The reactivity of such compounds is often explored in the context of their pharmacological applications, although the specific reactions of the compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazolone derivatives are influenced by their molecular structure. The crystal structure analysis of related compounds reveals the importance of intermolecular hydrogen bonds and π-π stacking, which can affect solubility, melting points, and other physical properties . The electronic parameters, such as charge distribution, also play a role in the compound's reactivity and potential biological activity, as indicated by computational investigations . These properties are essential for understanding the behavior of the compound in various environments and for its potential applications.

Scientific Research Applications

Chemical Synthesis and Derivatives

- Synthesis of Bifunctionalized Anionic Derivatives: A study by Sousa and Artaud (2008) explored the use of cyclic disulfide derivatives and bis-β-sulfanyl ethyl ester as precursors to prepare cyclic disulfide-S-oxides and thioether sulfur oxidized species. These anionic species were characterized by NMR, mass spectrometry, HRMS, or elemental analysis (Sousa & Artaud, 2008).

Biological Activities

- Antibacterial and Antimycobacterial Activities: Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group and evaluated their herbicidal and insecticidal activities. Some compounds displayed favorable biological activities (Wang et al., 2015).

- Synthesis of 1,2,3-Triazole Derivatives with Antibacterial Activity: Sreerama et al. (2020) developed a one-pot procedure for synthesizing novel 1,2,3-triazole derivatives, which were screened for in vitro antibacterial activity. The compound N-(4-((4-((1,1-dioxidothiomorpholino) methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)phenyl) acetamide showed potent activity compared to standard drugs (Sreerama et al., 2020).

Structural and Synthetic Studies

- Structural Characterization: Karczmarzyk and Malinka (2008) determined the crystal and molecular structures of isothiazolo[5,4-b]pyridine derivatives. The study analyzed molecular packing influenced by hydrogen bonds and π…π interactions (Karczmarzyk & Malinka, 2008).

- Synthesis of Novel Anti-Arthritic Agents: Inagaki et al. (2000) prepared various 1,2-isothiazolidine-1,1-dioxide derivatives as antiarthritic agents. They found that some compounds showed potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase (Inagaki et al., 2000).

Pharmaceutical Research

- Development of New Antihypertensive Agents: A study by Chern et al. (1993) synthesized and evaluated a series of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds showed high binding affinity for alpha 1-adrenoceptor (Chern et al., 1993).

Acaricidal Activity

- Synthesis of Phenylpiperazine Derivatives: Suzuki et al. (2021) synthesized new phenylpiperazine derivatives and assessed their acaricidal activity. They found that some derivatives exhibited good activity against various mite species (Suzuki et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target acetylcholinesterase .

Mode of Action

Similar compounds have been shown to inhibit acetylcholinesterase , which could suggest a similar mode of action for this compound.

Biochemical Pathways

If this compound acts similarly to related compounds, it may affect the cholinergic neurotransmission pathway by inhibiting acetylcholinesterase .

Result of Action

If this compound acts as an acetylcholinesterase inhibitor like related compounds, it may increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

properties

IUPAC Name |

4-methyl-1,1-dioxo-2-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S2/c1-16-15-29(25,26)23(20(16)24)18-7-9-19(10-8-18)30(27,28)22-13-11-21(12-14-22)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNSFBYGDTHEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(4-((4-phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)

![(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine](/img/structure/B2511431.png)

![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/structure/B2511433.png)

![methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B2511434.png)

![7-benzyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2511435.png)

![N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B2511444.png)

![6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2511447.png)